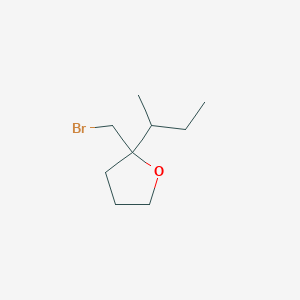
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C9H9NOS It is characterized by the presence of an oxirane ring, a thiophene ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile typically involves the reaction of 3-(5-methylthiophen-2-yl)-3-oxopropanenitrile with an appropriate epoxidizing agent. Commonly used epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Primary Amines: Formed through reduction of the nitrile group.
Ring-Opened Products: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiophene ring may also contribute to its activity by interacting with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: Shares the thiophene and nitrile groups but lacks the oxirane ring.
3-(1-Adamantyl)-3-oxopropanenitrile: Contains an adamantyl group instead of the thiophene ring.
3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile: Contains a trifluoromethylphenyl group instead of the thiophene ring.
Uniqueness
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile is unique due to the presence of both the oxirane and thiophene rings, which confer distinct reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H9NOS |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C9H9NOS/c1-6-3-4-8(12-6)9(2)7(5-10)11-9/h3-4,7H,1-2H3 |
InChI-Schlüssel |
BFRHDJFVJJHARF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2(C(O2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)




![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)



